Cas no 1865100-22-6 ({1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol)
![{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol structure](https://ja.kuujia.com/scimg/cas/1865100-22-6x500.png)
{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol 化学的及び物理的性質
名前と識別子
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- 1865100-22-6
- EN300-1968825
- {1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol
- {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol
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- インチ: 1S/C9H11ClOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,11H,2-3,5-6H2
- InChIKey: PKNGEUUCOWKNKH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1CC1(CO)CC1
計算された属性
- せいみつぶんしりょう: 202.0219138g/mol
- どういたいしつりょう: 202.0219138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.5Ų
{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968825-2.5g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1968825-0.25g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1968825-10g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1968825-0.05g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1968825-5.0g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1968825-1g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1968825-0.1g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1968825-0.5g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1968825-10.0g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1968825-1.0g |
{1-[(3-chlorothiophen-2-yl)methyl]cyclopropyl}methanol |
1865100-22-6 | 1g |
$1256.0 | 2023-05-31 |
{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanolに関する追加情報
Introduction to {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol (CAS No. 1865100-22-6)
{1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol (CAS No. 1865100-22-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular structure of {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol consists of a cyclopropyl ring attached to a thiophene moiety via a methylene bridge. The presence of the chloro substituent on the thiophene ring adds to the compound's chemical diversity and may influence its biological interactions. The hydroxymethyl group at the cyclopropyl position further enhances the compound's reactivity and solubility, making it an attractive candidate for various medicinal applications.
Recent studies have explored the potential therapeutic applications of {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes and macrophages. These findings suggest that {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol may have potential as a novel anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antimicrobial activity of {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against multidrug-resistant strains, which are a growing concern in clinical settings. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death.
In addition to its anti-inflammatory and antimicrobial properties, {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol has also been investigated for its potential anticancer effects. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, suggesting that it could be administered orally for systemic effects. However, further studies are needed to optimize its pharmacokinetic profile and evaluate its safety in animal models.
In conclusion, {1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol (CAS No. 1865100-22-6) is a promising compound with diverse biological activities. Its unique structural features make it an attractive candidate for further development as a therapeutic agent in various medical fields. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
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